N2,N6-Dihydroxypyridine-2,6-dicarboximidamide
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Overview
Description
N2,N6-Dihydroxypyridine-2,6-dicarboximidamide is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its ability to act as a ligand for transition metals. This compound is characterized by its molecular formula C7H7N3O2 and a molecular weight of 165.15 g/mol .
Future Directions
The future directions for research on 2,6-Pyridinedicarboximidamide,N,N-dihydroxy-(9CI) could include further investigation into its synthesis, chemical reactions, mechanism of action, and safety profile. Additionally, its potential use in the preparation of new molecular turnstiles based on Sn-porphyrin derivatives suggests possible applications in the field of materials science or catalysis.
Mechanism of Action
Target of Action
The primary targets of 2,6-Pyridinedicarboximidamide are transition metals, specifically Copper (Cu 2+) and Nickel (Ni 2+) . These metals play a crucial role in various biological processes, including enzymatic reactions, electron transport, and regulation of gene expression.
Mode of Action
2,6-Pyridinedicarboximidamide acts as an excellent tridentate ligand for its targets . A ligand is a molecule that binds to another (usually larger) molecule. In this case, 2,6-Pyridinedicarboximidamide binds to the transition metals, facilitating various biochemical reactions.
Biochemical Pathways
It’s known that this compound can be used in the preparation of new molecular turnstiles based on sn-porphyrin derivatives . Porphyrins are essential for life, involved in the formation of many important substances like hemoglobin and chlorophyll.
Result of Action
It’s known that synthetic ion transporters can induce apoptosis by facilitating chloride anion transport into cells . This suggests that 2,6-Pyridinedicarboximidamide might have potential applications in medical treatments, such as cancer therapy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N6-Dihydroxypyridine-2,6-dicarboximidamide typically involves the reaction of 2,6-diaminopyridine with 2,6-pyridinedicarboxylic acid. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N2,N6-Dihydroxypyridine-2,6-dicarboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various halogenating agents, nucleophiles; conditions vary depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N2,N6-Dihydroxypyridine-2,6-dicarboximidamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2,6-Pyridinedicarboxamide: Similar in structure but lacks the dihydroxy functional groups.
2,6-Diaminopyridine: Contains amino groups instead of carboximidamide groups.
2,6-Pyridinedicarboxylic acid: Contains carboxylic acid groups instead of carboximidamide groups.
Uniqueness
N2,N6-Dihydroxypyridine-2,6-dicarboximidamide is unique due to its specific functional groups, which confer distinct chemical reactivity and binding properties. This uniqueness makes it valuable in forming specific metal complexes and exploring novel applications in various fields .
Properties
IUPAC Name |
2-N',6-N'-dihydroxypyridine-2,6-dicarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O2/c8-6(11-13)4-2-1-3-5(10-4)7(9)12-14/h1-3,13-14H,(H2,8,11)(H2,9,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNDGURTIWTXDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=NO)N)C(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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